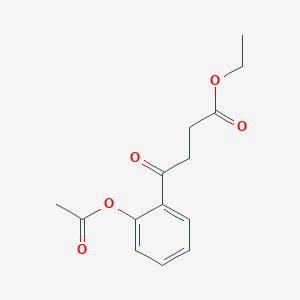

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(2-acetyloxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-14(17)9-8-12(16)11-6-4-5-7-13(11)19-10(2)15/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKINLPUYBANQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645832 | |

| Record name | Ethyl 4-[2-(acetyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-71-9 | |

| Record name | Ethyl 2-(acetyloxy)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[2-(acetyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate" CAS number 898758-71-9

An In-Depth Technical Guide to Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate (CAS 898758-71-9): A Key Intermediate in Heterocyclic Synthesis

Abstract

This compound is a specialized organic molecule whose structure is primed for significant synthetic transformations. Characterized by the presence of an ethyl ester, a ketone, and a protected phenolic group (acetoxy), this compound is not merely a stable chemical entity but a versatile precursor, particularly in the field of medicinal chemistry. Its core value lies in its role as a key intermediate for the synthesis of 4-chromanones, a class of heterocyclic compounds recognized as "privileged structures" in drug discovery due to their frequent appearance in biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, predicted spectroscopic profile, logical synthetic pathways, and its principal application in the construction of the chromanone scaffold. The methodologies and mechanisms are discussed from the perspective of a senior application scientist, emphasizing the causal relationships behind experimental choices to provide actionable insights for researchers in organic synthesis and drug development.

Molecular Profile and Physicochemical Properties

Chemical Identity

This compound is a butyric acid derivative with a molecular formula of C₁₄H₁₆O₅ and a molecular weight of approximately 264.27 g/mol .[1][2][3] Structurally, it is a β-keto ester, a feature that dominates its chemical reactivity.[4] The molecule incorporates three key functional groups: an ethyl ester, a ketone, and an acetoxy-substituted phenyl ring, making it a multifunctional building block in organic synthesis.[4][5]

Physicochemical Data

The experimental data for this specific compound is not widely published. The following table summarizes key properties derived from computational predictions and chemical supplier information. These values serve as a reliable guide for experimental planning.

| Property | Value | Source |

| CAS Number | 898758-71-9 | [1] |

| Molecular Formula | C₁₄H₁₆O₅ | [1][2] |

| Molecular Weight | 264.27 g/mol | [1][2] |

| Boiling Point (Predicted) | 399.9 ± 27.0 °C | [2] |

| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [2] |

| Topological Polar Surface Area | 69.7 Ų | [6] |

| Rotatable Bond Count | 8 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

Molecular Structure

The structural arrangement highlights the ortho-positioning of the acetoxy group relative to the butanoyl chain, a critical feature for its primary application in intramolecular cyclization.

Caption: Structure of this compound.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative, with distinct regions for aromatic, aliphatic, and ester/acetyl protons.

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Ar-H) | 7.2 - 7.8 | Multiplet (m) | 4H | Protons on the substituted benzene ring will exhibit complex splitting patterns due to their differing chemical environments. |

| Methylene (-CO-CH₂ -) | ~3.2 | Triplet (t) | 2H | Adjacent to the aryl ketone, these protons are deshielded. |

| Methylene (-CH₂ -COOEt) | ~2.8 | Triplet (t) | 2H | Adjacent to the ester carbonyl, slightly less deshielded than the other methylene group. |

| Ethyl Ester (-OCH₂ CH₃) | ~4.2 | Quartet (q) | 2H | Characteristic quartet of an ethyl ester, deshielded by the adjacent oxygen. |

| Acetyl (-OCOCH₃ ) | ~2.3 | Singlet (s) | 3H | A sharp singlet for the methyl group of the acetoxy function. |

| Ethyl Ester (-OCH₂CH₃ ) | ~1.3 | Triplet (t) | 3H | Characteristic triplet of an ethyl ester. |

¹³C NMR Spectroscopy

The carbon spectrum will clearly show the presence of five distinct oxygenated carbons (two ketones, two ester-related) and the aromatic signals. Expected shifts are approximately: 198 ppm (aryl ketone C=O), 172 ppm (ester C=O), 169 ppm (acetyl C=O), 148-120 ppm (aromatic carbons), 61 ppm (-OCH₂-), 35 ppm (-COCH₂-), 28 ppm (-CH₂COOEt), 21 ppm (-OCOCH₃), and 14 ppm (-CH₂CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the carbonyl groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Aryl Ketone) | 1685 - 1700 | Strong | Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. |

| C=O (Ethyl Ester) | 1735 - 1750 | Strong | Typical stretching frequency for an aliphatic ester carbonyl. |

| C=O (Acetoxy Ester) | 1760 - 1770 | Strong | Phenolic esters absorb at a slightly higher frequency than aliphatic esters. |

| C-O Stretch | 1200 - 1300 | Strong | Strong absorptions from the ester C-O bonds. |

| Aromatic C=C | 1450 - 1600 | Medium-Weak | Bending vibrations characteristic of the benzene ring. |

Synthesis and Reaction Mechanisms

A direct, published synthesis for this exact molecule is not prominent, but a logical and efficient pathway can be designed based on fundamental organic reactions like Friedel-Crafts acylation and esterification.

Proposed Synthetic Workflow

The most logical approach involves the acylation of a protected phenol, followed by esterification. Using 2-hydroxyacetophenone as a starting material is a plausible route.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Synthetic Protocol (Proposed)

Causality Statement: This protocol is designed to first build the carbon skeleton via a Friedel-Crafts reaction, a classic and reliable method for forming aryl ketones.[4] The subsequent esterification and acetylation steps are standard functional group transformations. Protecting the phenol as an acetate at the end prevents it from interfering with the initial acylation reaction.

Step A: Synthesis of 4-(2-hydroxyphenyl)-4-oxobutanoic acid

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.2 eq) in dry dichloromethane (DCM), add 2-hydroxyacetophenone (1.0 eq) dropwise.

-

Allow the mixture to stir for 15 minutes, then add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acid.

Step B: Esterification to Ethyl 4-(2-hydroxyphenyl)-4-oxobutyrate

-

Dissolve the crude acid from Step A in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction, neutralize with a saturated solution of NaHCO₃, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step C: Acetylation to this compound

-

Dissolve the purified phenolic ester from Step B in pyridine or a mixture of DCM and a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Quench with water, and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography if necessary to yield the final product.

Core Application: Synthesis of 4-Chromanones

The primary synthetic utility of this compound is its role as a precursor to the 4-chromanone scaffold. Chroman-4-ones are privileged heterocyclic structures found in numerous natural products and are crucial intermediates in drug design.[7][8]

Mechanism of Intramolecular Cyclization

The transformation into a 4-chromanone is a two-stage process. First, the acetoxy group must be hydrolyzed to reveal the nucleophilic phenol. Second, an acid-catalyzed intramolecular cyclization occurs. This cyclization can be viewed as an intramolecular Friedel-Crafts acylation where the phenolic ring attacks the ketone.

Caption: Reaction pathway from the keto ester to a 4-chromanone.

Detailed Experimental Protocol for Chromanone Synthesis

Trustworthiness Statement: This protocol employs a strong acid catalyst like trifluoromethanesulfonic acid (TfOH), which is highly effective for promoting both the deacetylation and the subsequent cyclization in a one-pot fashion, representing an efficient and modern approach to chromanone synthesis.[7][9]

-

Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add trifluoroacetic acid (TFA) as the solvent (approx. 5 volumes).

-

To this solution, add trifluoromethanesulfonic acid (TfOH) (1.5 eq) dropwise at room temperature. The choice of a strong protic acid is critical as it serves to both hydrolyze the acetate and catalyze the ring-closing condensation.

-

Heat the reaction mixture to 80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of a new, more polar spot.

-

Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize the strong acid) followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 4-chromanone derivative.

Potential in Drug Discovery and Further Research

The true value of this compound is realized in the derivatives it can produce.

-

Versatility of the 4-Chromanone Core: The resulting 4-chromanone is a versatile scaffold. The ketone can be reduced, the aromatic ring can be further functionalized, and the ester provides a handle for creating amides or other derivatives. These scaffolds have been investigated as inhibitors for enzymes like monoamine oxidase (MAO) and SIRT2, which are relevant in neurodegenerative and aging-related diseases.[9][10]

-

α-Functionalization: As a β-keto ester, the methylene group between the two carbonyls is acidic.[4] This position can be readily deprotonated to form an enolate, which can then be alkylated or acylated, introducing molecular complexity before the cyclization step. This allows for the synthesis of 2-substituted or 2,2-disubstituted 4-chromanones, significantly expanding the accessible chemical space for drug screening libraries.

-

Future Directions: Research could focus on developing asymmetric cyclization methods to produce enantiomerically pure chromanones, which is often a requirement for active pharmaceutical ingredients. Furthermore, using this intermediate to build libraries of chromanone derivatives for high-throughput screening against various biological targets remains a promising avenue for drug discovery.

Safety and Handling

While no specific MSDS is available for this compound, it should be handled with standard laboratory precautions for organic chemicals of its class.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids/bases.

References

- This compound | 898758-71-9 | Benchchem.

- This compound | 898758-71-9.

- CAS 898758-71-9: Ethyl 2-(acetyloxy)-γ-oxobenzenebutanoate - CymitQuimica.

- 898758-71-9 CAS MSDS (ETHYL 4-(2-ACETOXYPHENYL)-4 ... - ChemicalBook.

- 898758-71-9 Cas No. | this compound - AHH Chemical Co., Ltd.

-

An efficient synthesis of 4-chromanones - ResearchGate. (Available at: [Link])

-

The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - ResearchGate. (Available at: [Link])

-

Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC - NIH. (Available at: [Link])

-

Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q) - ResearchGate. (Available at: [Link])

- ETHYL 4-(4-ACETOXYPHENYL)-4-OXOBUTYRATE 898758-83-3 wiki - Guidechem.

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. (Available at: [Link])

-

Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing). (Available at: [Link])

Sources

- 1. This compound | 898758-71-9 [chemicalbook.com]

- 2. 898758-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 898758-71-9: Ethyl 2-(acetyloxy)-γ-oxobenzenebutanoate [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of "Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate"

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate, a complex organic molecule with significant potential in synthetic chemistry and drug discovery. While experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes predicted data, established chemical principles, and comparative analysis with analogous structures to offer a robust technical resource.

Introduction and Molecular Overview

This compound (CAS No. 898758-71-9) is a derivative of butyric acid featuring an ethyl ester, a ketone, and an ortho-substituted acetoxyphenyl group.[1][2] Its structure, characterized by the presence of multiple functional groups, positions it as a versatile intermediate for the synthesis of more complex molecules. The core of its reactivity lies in its classification as a β-keto ester, a class of compounds renowned for their synthetic utility.[1][3][4]

The strategic placement of the acetoxy group on the phenyl ring introduces a potential site for further functionalization and modulates the electronic properties of the aromatic system. This guide will delve into the predicted and extrapolated properties of this molecule, providing a foundational understanding for its application in research and development.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898758-71-9 | [2] |

| Molecular Formula | C₁₄H₁₆O₅ | [2][5] |

| Molecular Weight | 264.27 g/mol | [2][5] |

| Boiling Point (Predicted) | 399.9 ± 27.0 °C | [5] |

| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [5] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate, and insoluble in water. | Inferred from analogous structures[6] |

| Topological Polar Surface Area | 69.7 Ų | [7] |

| Rotatable Bond Count | 8 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the spectroscopic characteristics of this compound can be predicted based on its functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group of the ester, the methylene protons of the butyrate chain, and the methyl protons of the acetoxy group.

-

Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm. The ortho substitution pattern will lead to a complex splitting pattern.

-

Ethyl Ester Protons: A quartet around 4.1 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).

-

Butyrate Methylene Protons: Two triplets around 3.2 ppm and 2.8 ppm, corresponding to the methylene groups adjacent to the ketone and the ester, respectively.

-

Acetoxy Methyl Protons: A singlet around 2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons.

-

Carbonyl Carbons: Signals for the ketone and ester carbonyls are expected in the range of 165-200 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (120-150 ppm).

-

Aliphatic Carbons: Signals for the ethyl group and the methylene carbons of the butyrate chain will appear in the upfield region (10-70 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

-

C=O Stretching (Ester): A strong, sharp peak around 1735-1750 cm⁻¹.[8]

-

C=O Stretching (Ketone): A strong, sharp peak around 1685 cm⁻¹, with the frequency lowered due to conjugation with the aromatic ring.[8]

-

C-O Stretching (Ester and Acetoxy): Strong bands in the 1100-1300 cm⁻¹ region.[8]

-

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.[8]

-

Aliphatic and Aromatic C-H Stretching: Bands in the 2850-3100 cm⁻¹ region.[8]

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 264. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OC₂H₅): A fragment at m/z 219.

-

Loss of the acetyl group (-COCH₃): A fragment at m/z 221.

-

Cleavage of the butyrate chain: Fragments corresponding to the acylium ion of the aromatic ketone portion.

Synthesis and Reactivity

Synthesis

The most plausible synthetic route to this compound is through a Friedel-Crafts acylation reaction.[1][9][10] This classic method of forming carbon-carbon bonds is widely used for synthesizing aryl ketones.[9]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Protection of the Phenolic Group: 2-Hydroxyacetophenone is reacted with acetic anhydride in the presence of a base (e.g., pyridine) to yield 2-acetoxyacetophenone. This step is crucial to prevent side reactions at the hydroxyl group during the subsequent Friedel-Crafts acylation.

-

Friedel-Crafts Acylation: 2-Acetoxyacetophenone is then reacted with ethyl succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent (e.g., dichloromethane or nitrobenzene).[9][10]

-

Work-up and Purification: The reaction mixture is quenched with ice-water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or distillation under reduced pressure.

Chemical Reactivity

The reactivity of this compound is dictated by its three main functional groups:

-

β-Keto Ester Moiety: The methylene group between the two carbonyls is acidic and can be readily deprotonated to form a stabilized enolate. This enolate can then participate in a wide range of carbon-carbon bond-forming reactions, making this compound a valuable precursor for the synthesis of more complex molecules.[1]

-

Ketone: The ketone can undergo typical reactions such as reduction to a secondary alcohol, reductive amination, and addition of nucleophiles.

-

Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.[11]

-

Acetoxy Group: The acetoxy group can be hydrolyzed back to a phenolic hydroxyl group, which can then be used for further derivatization.

Applications in Research and Drug Development

As a polyfunctional molecule, this compound holds promise in several areas:

-

Intermediate in Organic Synthesis: Its rich reactivity makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

-

Scaffold for Drug Discovery: The presence of multiple functional groups allows for the introduction of diverse substituents, making it a suitable scaffold for the development of new therapeutic agents. β-keto esters are known intermediates in the synthesis of various pharmaceuticals.[3][4][12]

-

Building Block for Bioactive Molecules: The substituted phenyl ring and the butyrate chain are common structural motifs in many biologically active compounds.

Safety and Handling

Specific toxicological data for this compound is not available.[13] However, based on the properties of similar compounds, it should be handled with care in a well-ventilated laboratory.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. For related acetophenone derivatives, some have been noted to have low intrinsic toxicity but can influence the metabolism of other compounds.[15][16]

Conclusion

This compound is a molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is yet to be published, this guide provides a thorough analysis of its predicted properties and likely reactivity based on established chemical principles and data from analogous compounds. It is hoped that this resource will stimulate further research into this promising chemical entity and facilitate its application in the development of novel molecules and materials.

References

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Available at: [Link]

-

Recent advances in the transesterification of β-keto esters. National Institutes of Health. Available at: [Link]

-

(R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. MDPI. Available at: [Link]

-

Mastering .beta.-Keto Esters. ACS Publications. Available at: [Link]

-

Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452. PubChem. Available at: [Link]

-

Evaluation of the toxicity of α-(phenylselanyl) acetophenone in mice. National Institutes of Health. Available at: [Link]

-

Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451. PubChem. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. Available at: [Link]

-

ir | ORGANIC CHEMISTRY SELECT. WordPress.com. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

-

Ethyl acetoacetate - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

4-(p-ACETOXYPHENYL)-2-BUTANONE | C12H14O3 | CID 19137. PubChem. Available at: [Link]

-

Basic Concepts of NMR: Identification of the Isomers of C. University of Alberta. Available at: [Link]

-

Friedel-Crafts Acylation. SynArchive. Available at: [Link]

-

(R/S)-Ethyl 2-acetoxy-4-phenyl-4H- chromene-3-carboxylate. Preprints.org. Available at: [Link]

-

interpreting infra-red spectra. Chemguide. Available at: [Link]

-

Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. Available at: [Link]

-

Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. National Institutes of Health. Available at: [Link]

-

Acetophenone | C6H5COCH3 | CID 7410. PubChem. Available at: [Link]

-

Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem.com. Available at: [Link]

- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

-

Ethyl 4-oxobutanoate | C6H10O3 | CID 82395. PubChem. Available at: [Link]

-

Ethyl isobutyrate | C6H12O2 | CID 7342. PubChem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 898758-71-9 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 898758-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate: Molecular Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is a multifaceted organic compound characterized by a butyrate backbone substituted with a ketone, an ethyl ester, and an ortho-acetoxy-substituted phenyl ring. While specific research on this particular isomer is not extensively documented in publicly available literature, its structural motifs are of significant interest in synthetic organic chemistry and drug discovery. The presence of a β-ketoester functionality provides a synthetically versatile handle for a variety of chemical transformations, making it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, and predicted spectroscopic data to facilitate its use in research and development.

Molecular Structure and Chemical Formula

This compound is a molecule with the chemical formula C₁₄H₁₆O₅ and a molecular weight of 264.27 g/mol .[1] Its structure features an ethyl ester group at one end of a four-carbon chain and a ketone at the C4 position. This ketone is directly attached to a phenyl ring, which is substituted at the ortho (C2) position with an acetoxy group.

| Identifier | Value |

| IUPAC Name | Ethyl 4-(2-acetoxyphenyl)-4-oxobutanoate |

| CAS Number | 898758-71-9 |

| Molecular Formula | C₁₄H₁₆O₅[1] |

| Molecular Weight | 264.27 g/mol [1] |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1OC(=O)C |

digraph "Ethyl_4_2_acetoxyphenyl_4_oxobutyrate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.87,-0.5!"]; C2 [label="C", pos="1.73,0!"]; O2 [label="O", pos="2.6,-0.5!"]; C3 [label="C", pos="3.46,0!"]; C4 [label="C", pos="4.33,-0.5!"]; C5 [label="C", pos="5.19,0!"]; O3 [label="O", pos="6.06,-0.5!"]; C6 [label="C", pos="6.92,0!"]; C7 [label="C", pos="7.79,-0.5!"]; C8 [label="C", pos="8.65,0!"]; C9 [label="C", pos="8.65,1!"]; C10 [label="C", pos="7.79,1.5!"]; C11 [label="C", pos="6.92,1!"]; O4 [label="O", pos="6.06,1.5!"]; C12 [label="C", pos="5.19,1.5!"]; O5 [label="O", pos="4.33,2!"]; C13 [label="C", pos="6.06,2.5!"]; C14 [label="C", pos="0.87,0.5!"];

// Hydrogen nodes (implicit, but can be added for clarity if needed)

// Bonds C1 -- O1 [len=1.2]; O1 -- C2 [len=1.2]; C2 -- O2 [style=double, len=1.0]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [style=double, len=1.0]; C5 -- O3 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C8 -- C9 [style=double, len=1.0]; C9 -- C10 [len=1.2]; C10 -- C11 [style=double, len=1.0]; C11 -- C6 [len=1.2]; C11 -- O4 [len=1.2]; O4 -- C12 [len=1.2]; C12 -- O5 [style=double, len=1.0]; C12 -- C13 [len=1.2]; C1 -- C14 [len=1.2]; }

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a Friedel-Crafts acylation followed by esterification, a common strategy for preparing aryl ketones and their derivatives.[2][3]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Part 1: Synthesis of 2-Acetoxyacetophenone (Intermediate 1)

-

Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 eq).

-

Reaction Conditions: The reaction can be performed at room temperature. The use of a catalytic amount of a base like triethylamine or DMAP can accelerate the reaction.

-

Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Part 2: Synthesis of 4-(2-Acetoxyphenyl)-4-oxobutanoic acid (Intermediate 2) via Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous aluminum chloride (2.2 eq) in an inert solvent like dichloromethane or nitrobenzene and cool to 0-5 °C.

-

Addition of Reactants: To this suspension, add a solution of 2-acetoxyacetophenone (1.0 eq) and succinic anhydride (1.1 eq) in the same solvent dropwise, maintaining the low temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by pouring it onto crushed ice and hydrochloric acid. The resulting solid is filtered, washed with water, and can be purified by recrystallization. This Friedel-Crafts acylation is a robust method for forming the carbon-carbon bond between the aromatic ring and the butyrate chain.[4]

Part 3: Synthesis of this compound (Final Product) via Fischer Esterification

-

Reaction Setup: Dissolve 4-(2-acetoxyphenyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops).

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water, saturated sodium bicarbonate solution, and brine. After drying and concentration, the final product can be purified by column chromatography.[3]

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butyrate chain, the ethyl ester protons, and the methyl protons of the acetoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~3.2 | Triplet | 2H | -COCH₂- |

| ~2.8 | Triplet | 2H | -CH₂CO₂Et |

| ~2.2 | Singlet | 3H | -OCOCH₃ |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

The aromatic region will likely be complex due to the ortho substitution pattern. The methylene protons adjacent to the ketone (-COCH₂-) are expected to be downfield compared to those adjacent to the ester group (-CH₂CO₂Et) due to the stronger deshielding effect of the ketone.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~172 | C=O (ester) |

| ~169 | C=O (acetate) |

| ~150-120 | Aromatic carbons |

| ~61 | -OCH₂CH₃ |

| ~35 | -COCH₂- |

| ~29 | -CH₂CO₂Et |

| ~21 | -OCOCH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching frequencies of the carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~1765 | C=O stretch (acetoxy) |

| ~1735 | C=O stretch (ethyl ester) |

| ~1690 | C=O stretch (aryl ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (esters) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 264. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 219), the ethyl ester group (-CO₂C₂H₅, m/z = 191), and the acetoxy group (-OCOCH₃, m/z = 205). Alpha-cleavage adjacent to the ketone could lead to a prominent acylium ion corresponding to the acetoxyphenylcarbonyl fragment.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by its β-ketoester moiety. The methylene protons alpha to both carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a powerful nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

-

Acylation: Reaction with acyl chlorides or anhydrides to form β-diketoesters.

-

Condensation Reactions: Aldol and Claisen condensations with other carbonyl compounds.

This synthetic versatility makes this compound a potentially valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the acetoxy group also offers a handle for further functionalization, as it can be hydrolyzed to a phenol, which can then be used in ether synthesis or other aromatic substitution reactions.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. This guide provides a foundational understanding of its molecular structure, a plausible and detailed synthetic route, and a comprehensive prediction of its spectroscopic characteristics. The insights into its reactivity, stemming from the versatile β-ketoester functionality, should empower researchers and scientists in drug development and other fields to effectively utilize this compound in their synthetic endeavors.

References

-

Molbank. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. MDPI. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate, a compound of interest in synthetic organic chemistry. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of complex organic molecules.

Introduction: The Significance of this compound

This compound belongs to the class of β-keto esters, which are valuable intermediates in organic synthesis.[1] The molecule incorporates several key functional groups: an ethyl ester, a ketone, and an ortho-substituted acetoxy-phenyl ring. This combination of functionalities makes it a versatile precursor for the synthesis of more complex molecular architectures, potentially in the realm of pharmaceuticals and other bioactive compounds. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl and acetoxy groups, as well as the aromatic ring currents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (CH₃-ethyl) | ~1.2 | Triplet (t) | ~7.1 | 3H |

| H-b (CH₂-ethyl) | ~4.1 | Quartet (q) | ~7.1 | 2H |

| H-c (-CO-CH₂-) | ~3.3 | Triplet (t) | ~6.5 | 2H |

| H-d (-CH₂-CO₂) | ~2.8 | Triplet (t) | ~6.5 | 2H |

| H-e (CH₃-acetoxy) | ~2.3 | Singlet (s) | - | 3H |

| H-f, g, h, i (Aromatic) | ~7.2 - 7.8 | Multiplet (m) | - | 4H |

Expertise & Experience in Interpretation:

-

The ethyl group protons (H-a and H-b) are expected to show a characteristic triplet-quartet pattern due to their coupling with each other. The downfield shift of the methylene protons (H-b) to ~4.1 ppm is due to the deshielding effect of the adjacent oxygen atom of the ester group.

-

The two methylene groups of the butyrate chain (H-c and H-d) are diastereotopic and will appear as two distinct triplets. The methylene group adjacent to the aromatic ketone (H-c) is expected to be further downfield (~3.3 ppm) compared to the one adjacent to the ester (H-d, ~2.8 ppm) due to the stronger deshielding effect of the ketone and the aromatic ring.

-

The acetoxy methyl protons (H-e) will appear as a sharp singlet at around 2.3 ppm, a typical region for acetyl groups.

-

The aromatic protons (H-f, g, h, i) will present as a complex multiplet in the range of 7.2-7.8 ppm. The ortho-substitution pattern will lead to overlapping signals, making a straightforward assignment of individual protons challenging without advanced 2D NMR techniques.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃-ethyl) | ~14 |

| C-2 (CH₂-ethyl) | ~61 |

| C-3 (-CO-CH₂-) | ~35 |

| C-4 (-CH₂-CO₂) | ~29 |

| C-5 (CH₃-acetoxy) | ~21 |

| C-6 (Ester C=O) | ~173 |

| C-7 (Ketone C=O) | ~198 |

| C-8 (Acetoxy C=O) | ~169 |

| C-9 to C-14 (Aromatic) | ~120 - 150 |

Expertise & Experience in Interpretation:

-

The carbonyl carbons are the most downfield signals. The ketone carbonyl (C-7) is expected around 198 ppm, while the ester (C-6) and acetoxy (C-8) carbonyls will appear at approximately 173 and 169 ppm, respectively.[3]

-

The sp³ hybridized carbons of the ethyl and butyrate chains will be found in the upfield region of the spectrum.

-

The aromatic carbons will resonate in the 120-150 ppm range. Due to the ortho-substitution, six distinct signals are expected for the aromatic ring.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion.

-

For ¹H NMR: Acquire 8-16 scans with a spectral width of 0-12 ppm.

-

For ¹³C NMR: Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, with a spectral width of 0-220 ppm. Broadband proton decoupling should be used to simplify the spectrum to singlets for each carbon.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ester) | 1750 - 1735 | Strong |

| C=O (ketone, conjugated) | 1690 - 1680 | Strong |

| C=O (acetoxy) | ~1765 | Strong |

| C-O (ester) | 1300 - 1100 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak |

Expertise & Experience in Interpretation:

-

The most prominent features in the IR spectrum will be the strong carbonyl (C=O) stretching vibrations. The presence of three distinct carbonyl groups (ester, ketone, and acetoxy) may lead to a broad or overlapping band in the 1680-1765 cm⁻¹ region.

-

The conjugated ketone C=O stretch is expected at a lower wavenumber (1690-1680 cm⁻¹) compared to a non-conjugated ketone due to the delocalization of electron density with the aromatic ring.[6]

-

The ester and acetoxy C=O stretches will appear at higher wavenumbers.

-

The presence of both aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.

Predicted Mass Spectrometry Fragmentation

For this compound (Molecular Weight: 264.27 g/mol ), the following fragmentation pathways are predicted under electron ionization (EI).

| m/z | Proposed Fragment | Fragmentation Pathway |

| 264 | [M]⁺ | Molecular ion |

| 219 | [M - OEt]⁺ | Loss of the ethoxy radical from the ester |

| 163 | [M - CH₂CH₂COOEt]⁺ | α-cleavage at the ketone |

| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the acetoxyphenyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion from the acetoxy group |

Expertise & Experience in Interpretation:

-

The fragmentation of β-keto esters is often dominated by α-cleavage relative to the carbonyl groups and McLafferty rearrangements.[11][12][13]

-

The presence of the aromatic ring and the additional acetoxy group introduces further fragmentation possibilities.

-

The base peak in the spectrum will depend on the relative stability of the resulting carbocations. The acylium ion at m/z 43 is often a prominent peak for acetylated compounds.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup and Data Acquisition:

-

Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The injector and transfer line temperatures should be set to ensure efficient vaporization without thermal decomposition.

-

A temperature program for the GC oven should be developed to achieve good separation from any impurities.

-

The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range of m/z 40-500.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the GC peak of the compound can then be analyzed for its molecular ion and fragmentation pattern.

-

Visualization of Molecular Structure and Spectroscopic Logic

To aid in the conceptual understanding of the spectroscopic analysis, the following diagrams illustrate the molecular structure and the logical workflow for its characterization.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization profile has been established. The included experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and structural elucidation of this and other complex organic molecules.

References

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(17), 2707-2711. Retrieved from [Link]

-

ResearchGate. (1972). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(17), 2707–2711. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Proprep. (n.d.). IR spectra of acetophenone? Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

ResearchGate. (2016). The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2: Nuclear Magnetic Resonance. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

ACS Publications. (2009). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. Journal of Chemical Education, 86(2), 224. Retrieved from [Link]

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

-

Preprints.org. (2024, August 15). (R/S)-Ethyl 2-acetoxy-4-phenyl-4H- chromene-3-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]

-

ACS Publications. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1617-1620. Retrieved from [Link]

-

PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]

-

ResearchGate. (2015). GC/MS analysis of long-chain esters standards. (A) Total ion.... Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). This compound Product Description. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. microbenotes.com [microbenotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. app.studyraid.com [app.studyraid.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. mse.washington.edu [mse.washington.edu]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate

This guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate, a keto-ester of interest in pharmaceutical and fine chemical research. The synthesis is predicated on two cornerstone reactions of organic chemistry: the Friedel-Crafts acylation and Fischer esterification. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the critical parameters governing the success of the synthesis.

Introduction

This compound is a multifunctional organic molecule featuring an aromatic ketone, an ester, and an acetoxy group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmacophores. The synthetic strategy outlined herein is a logical and efficient two-step process, commencing with the Friedel-Crafts acylation of phenyl acetate with succinic anhydride to generate the carboxylic acid intermediate, followed by a classic Fischer esterification to yield the target ester.

Core Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of the carbon-carbon bond between the aromatic ring and the butyrate backbone via a Friedel-Crafts acylation. The second step is the conversion of the resulting carboxylic acid to the desired ethyl ester.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Friedel-Crafts Acylation of Phenyl Acetate

The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful method for the formation of aryl ketones.[1] In this step, phenyl acetate is acylated with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The acetoxy group of phenyl acetate is an ortho-, para-directing group, and the acylation is expected to occur predominantly at the ortho position due to potential chelation effects with the Lewis acid, although a mixture of ortho and para isomers is possible.

Mechanistic Insights

The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of succinic anhydride, which polarizes the anhydride and makes it more electrophilic.[2] This is followed by the formation of a highly reactive acylium ion. The aromatic ring of phenyl acetate then acts as a nucleophile, attacking the acylium ion in a classic electrophilic aromatic substitution mechanism.[3] A subsequent workup with aqueous acid quenches the reaction and liberates the carboxylic acid product.

Sources

A Technical Guide to the Research Applications of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate: A Versatile Precursor for Heterocyclic and Bioactive Compound Synthesis

Executive Summary

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is a multifunctional organic compound poised for significant utility in advanced chemical research, particularly in medicinal chemistry and materials science. While direct research on this specific molecule is not extensively documented, its constituent functional groups—a β-keto ester system and a masked phenolic moiety (ortho-acetoxy group)—present a compelling case for its application as a high-value synthetic intermediate.[1] This guide elucidates the primary potential of this compound as a precursor for the synthesis of chroman-4-ones, a class of heterocyclic scaffolds renowned for their diverse biological activities.[2][3] Furthermore, we will explore its potential as a foundational scaffold for developing novel bioactive agents and its application in prodrug strategies. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical methodologies for leveraging this compound's unique chemical architecture.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research.

Chemical Identity

The structural and identifying information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 898758-71-9 | [4][5] |

| Molecular Formula | C₁₄H₁₆O₅ | [4][5] |

| Molecular Weight | 264.27 g/mol | [4][5] |

| IUPAC Name | Ethyl 4-(2-acetoxyphenyl)-4-oxobutanoate | [5] |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1OC(=O)C | [6] |

| Structure |  |

Note: A representative image URL should be used for the structure.

Physicochemical Data

The predicted physical properties provide essential parameters for experimental design.

| Property | Predicted Value | Reference |

| Boiling Point | 399.9 ± 27.0 °C | [4][5] |

| Density | 1.158 ± 0.06 g/cm³ | [4][5] |

| Topological Polar Surface Area | 69.7 Ų | [6] |

| Rotatable Bond Count | 8 | [6] |

Retrosynthetic Analysis and Plausible Synthesis Pathway

The structure of this compound lends itself to a classic disconnection approach rooted in the Friedel-Crafts acylation reaction.[1] The key disconnection is at the bond between the aromatic ring and the keto-carbonyl, suggesting phenyl acetate (2-acetoxybenzene) and a succinic acid derivative as the primary synthons.

A robust forward synthesis can be envisioned by reacting phenyl acetate with mono-ethyl succinyl chloride under Friedel-Crafts conditions. This approach is efficient and utilizes readily available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Core Application: Synthesis of Chroman-4-one Scaffolds

The most immediate and promising application of this compound is its use as a precursor to chroman-4-ones. These heterocyclic motifs are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Derivatives have shown potent activity as SIRT2 inhibitors, antimicrobial agents, and more.[2][3]

Mechanism: Base-Mediated Hydrolysis and Intramolecular Cyclization

The conversion of the starting material to the chroman-4-one core is a synthetically elegant process that can be achieved in a one-pot or two-step sequence.

-

Saponification/Hydrolysis: The reaction is initiated by the selective hydrolysis of the acetate ester under basic conditions (e.g., NaOH, K₂CO₃). This unmasks the phenolic hydroxyl group, which is critical for the subsequent cyclization.

-

Intramolecular oxa-Michael Addition: Upon acidification, the newly formed phenol acts as a nucleophile, attacking the γ-keto-ester system in an intramolecular conjugate addition. This cyclization forms the characteristic six-membered heterocyclic ring of the chroman-4-one scaffold.

Caption: Proposed reaction pathway to chroman-4-one scaffold.

Experimental Protocol: Synthesis of Ethyl 2-(4-oxochroman-2-yl)acetate

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.1 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Hydrolysis:

-

Dissolve this compound in a 3:1 mixture of Ethanol:Water.

-

Add a solution of NaOH (1.1 eq) in water dropwise at room temperature.

-

Rationale: The use of a co-solvent system ensures the solubility of both the organic starting material and the inorganic base. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to prevent side reactions.

-

Stir the mixture for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

-

Cyclization & Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly add 2M HCl until the pH is ~2-3.

-

Rationale: Acidification protonates the phenoxide and catalyzes the intramolecular cyclization. A precipitate of the chroman-4-one product may form.

-

Extract the aqueous mixture three times with Ethyl Acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

-

Rationale: Chromatography ensures the removal of any unreacted intermediate or side products, yielding the pure chroman-4-one derivative for subsequent applications.

-

Potential Application: Scaffold for Bioactive Compound Development

Beyond heterocycle synthesis, the core structure of this compound holds intrinsic potential for drug discovery.

Rationale Based on Structural Analogs

Structure-activity relationship (SAR) studies on related compounds provide a strong basis for investigation. For instance, analogs such as Ethyl 4-(1-naphthyl)-4-oxobutyrate are predicted to possess anticancer and antimicrobial properties, largely attributed to the lipophilic aryl ketone moiety which can interact with biological targets.[7] The phenylbutyrate framework is also a key component in intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors.[8] This suggests that our target compound and its derivatives are prime candidates for screening in similar biological assays.

Prodrug Strategy: Enzymatic Activation

The ortho-acetoxy group is an ideal candidate for a prodrug strategy. It is chemically stable but can be readily cleaved in vivo by ubiquitous esterase enzymes. This enzymatic hydrolysis would release the active phenolic compound, Ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate. This approach can be used to improve pharmacokinetic properties such as solubility, stability, or membrane permeability. The released phenol could itself exhibit biological activity, for example, as an antioxidant or an anti-inflammatory agent, mimicking the salicylic acid core of aspirin.

Caption: Prodrug activation pathway via in vivo enzymatic cleavage.

Proposed Screening Workflow

For researchers aiming to explore the bioactivity of this compound, a structured screening cascade is recommended. This workflow ensures a logical progression from broad-based screening to more focused mechanistic studies.

Caption: High-level workflow for bioactive compound screening.

Conclusion and Future Outlook

This compound represents a molecule of significant untapped potential. While it may not be a final therapeutic agent in itself, its true value lies in its role as a versatile and strategically designed building block. Its ability to serve as a direct precursor to the medicinally important chroman-4-one scaffold is its most compelling feature. Future research should focus on synthesizing libraries of chroman-4-one derivatives from this starting material for high-throughput screening. Concurrently, exploring its utility in prodrug design and as a core fragment for new anti-inflammatory or antimicrobial agents could open new avenues in drug discovery. This guide provides the foundational knowledge and strategic direction for researchers to unlock the full potential of this promising compound.

References

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors . National Institutes of Health (NIH). [Link]

-

Synthesis of chroman-4-one derivatives . ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives . MDPI. [Link]

-

Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction . RSC Publishing. [Link]

-

Synthesis of alkyl substituted chroman-4-one derivatives . ResearchGate. [Link]

-

Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate . ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 898758-71-9 [m.chemicalbook.com]

- 5. 898758-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

The Biological Renaissance of Butyric Acid: A Guide to the Therapeutic Potential of its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyric acid, a short-chain fatty acid (SCFA) endogenously produced by microbial fermentation in the colon, has emerged from its role as a simple energy substrate for colonocytes to a pleiotropic signaling molecule with profound implications for human health. Its potent activity as a histone deacetylase (HDAC) inhibitor forms the mechanistic bedrock for its diverse biological effects, including anti-neoplastic, anti-inflammatory, and neuroprotective properties.[1][2][3] However, the therapeutic translation of butyric acid has been historically thwarted by its unfavorable pharmacokinetic profile, characterized by rapid metabolism and a short half-life.[4][5] This guide delves into the scientific advancements that have overcome these limitations through the strategic design of butyric acid derivatives. We will explore the core mechanisms of action, dissect the key biological activities, and provide validated experimental protocols for researchers to rigorously evaluate these promising compounds.

The Central Challenge: Overcoming the Pharmacokinetic Barrier

The primary obstacle in harnessing butyric acid's therapeutic power is its rapid clearance from circulation. In humans, its half-life can be a matter of minutes, preventing the sustained plasma concentrations required for systemic therapeutic effects.[4][5] This has driven the development of derivatives and prodrugs designed to improve bioavailability and ensure targeted delivery.

Prodrug and Derivative Strategies

The main strategies involve creating compounds that are metabolized intracellularly to release butyric acid, thereby acting as Trojan horses to deliver the active molecule.

-

Salts: Simple formulations like Sodium Butyrate are widely used in research but still face rapid absorption and metabolism.[6]

-

Esters & Prodrugs: Compounds like Tributyrin , a triglyceride prodrug, are cleaved by intracellular lipases to slowly release three molecules of butyrate.[7][8] This approach enhances its antiproliferative effects compared to butyrate alone.[8][9] Another novel derivative, pivalyloxymethyl butyrate (AN-9) , has demonstrated significantly higher potency in inducing cytodifferentiation and inhibiting cancer cell growth at concentrations 10-fold lower than butyric acid.[10][11]

-

Aromatic Fatty Acid Derivatives: Sodium Phenylbutyrate is an FDA-approved drug for urea cycle disorders that also functions as an HDAC inhibitor, expanding its potential application to oncology and neurodegenerative diseases.[12][13][14]

The logical relationship between butyric acid's limitations and the development of its derivatives is crucial for understanding the field.

Caption: Overcoming the pharmacokinetic hurdles of butyric acid.

Comparative Pharmacokinetics

Recent studies have begun to quantify the pharmacokinetic advantages of these derivatives. A clinical trial comparing three formulations delivering an equivalent amount of butyric acid highlighted significant differences in their bioavailability.

| Derivative | Cmax (µg/mL) | Tmax (min) | Relative Bioavailability (AUC) | Citation |

| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | Lower | [15][16] |

| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | Significantly Higher than TB | [15][16] |

| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | Significantly Higher than TB | [15][16] |

| Note: Data represents mean ± standard deviation. AUC (Area Under the Curve) for NaB and LysB was significantly greater than for TB. |

These data underscore a critical insight for drug development: the choice of derivative profoundly impacts pharmacokinetic parameters, with salt and amino acid-conjugated forms showing more rapid systemic appearance than triglyceride prodrugs.[16]

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The most well-characterized mechanism of action for butyrate and its derivatives is the inhibition of Class I and Class II histone deacetylases (HDACs).[17][18][19] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.

By inhibiting HDACs, butyrate induces histone hyperacetylation.[19] This relaxes chromatin structure, making it more accessible to transcription factors and leading to the altered expression of a subset of genes (estimated at ~2%) that regulate critical cellular processes.[19]

Signaling Pathways

Two key pathways modulated by butyrate's HDACi activity are central to its anti-cancer and anti-inflammatory effects:

-

p21-Mediated Cell Cycle Arrest: HDAC inhibition leads to the transcriptional activation of the p21(Waf1/Cip1) gene.[19] The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. By inhibiting CDK2, p21 halts the cell cycle, leading to growth arrest and, depending on the cellular context, differentiation or apoptosis.[19][20]

-

NF-κB Inhibition: Butyrate acts as an anti-inflammatory agent primarily by inhibiting the activation of the master inflammatory transcription factor, Nuclear Factor-κB (NF-κB).[21] This suppression, which may result from HDAC inhibition, prevents the transcription of numerous pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[21][22]

Caption: Core signaling pathways modulated by butyric acid derivatives.

Key Biological Activities & Therapeutic Applications

The mechanisms described above translate into a wide range of biological activities with significant therapeutic promise.

Anti-Cancer Activity

Butyric acid derivatives have demonstrated potent anti-neoplastic effects across various cancer types, particularly colorectal cancer.[17][23]

-

Induction of Apoptosis: Derivatives induce programmed cell death, a critical anti-cancer mechanism.[11][24] This is often mediated by the activation of effector caspases, such as caspase-3.[23][24] Studies show that derivatives like tributyrin and indole-3-butyric acid are effective inducers of apoptosis in HCT116 colorectal carcinoma cells.[23][25]

-

Cell Cycle Arrest: As noted, derivatives can arrest cancer cells in the G0/G1 or G2/M phases of the cell cycle, preventing their proliferation.[23][25]

-

Inhibition of Proliferation: Prodrugs like AN-9 and tributyrin inhibit the growth of carcinoma colonies in vitro more effectively than butyric acid itself.[9][10]

Anti-Inflammatory Effects

The ability to suppress inflammatory pathways gives butyrate derivatives potential in treating inflammatory conditions.

-

Cytokine Suppression: In porcine cell models, butyric acid and sodium butyrate significantly reduced the production of the pro-inflammatory cytokine TNF-α in response to an LPS challenge.[26]

-

Gut Health: This anti-inflammatory activity is crucial for maintaining gut homeostasis and is a key reason for its investigation in inflammatory bowel disease (IBD).[1][27][28] Butyrate strengthens the intestinal barrier, reducing permeability and preventing systemic inflammation.[2]

Gut Health and Metabolism

Beyond inflammation, butyrate is a cornerstone of a healthy gut.[1]

-

Energy for Colonocytes: It serves as the primary energy source for the cells lining the colon, promoting their health and integrity.[29][30]

-

Microbiota Modulation: It helps foster the growth of beneficial gut bacteria, contributing to a balanced microbiome.[2][30]

-

Systemic Metabolism: Butyrate that enters circulation can influence systemic metabolism, with studies noting positive effects against hypercholesterolemia and insulin resistance.[17][18][31]

Neuroprotective Roles

Emerging research highlights butyrate as a key mediator of the gut-brain axis.[2] Its ability to cross the blood-brain barrier and act as an HDAC inhibitor in the central nervous system has opened avenues for treating neurological disorders.[2][32] Phenylbutyrate, for instance, is under investigation for motor neuron diseases like ALS.[14]

Experimental Protocols for Efficacy and Mechanism Validation

To rigorously assess the biological activity of novel butyric acid derivatives, a standardized set of in vitro assays is essential. The following protocols provide a self-validating system for screening and mechanistic studies.

Caption: A validated workflow for evaluating butyric acid derivatives.

Protocol: Histone Deacetylase (HDAC) Activity Assay (Fluorogenic)

Causality: This assay directly measures the compound's ability to engage its primary molecular target, HDAC enzymes. It is the foundational screen to confirm the expected mechanism of action. A fluorogenic format offers high throughput and sensitivity.[33][34]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

HDAC Enzyme: Recombinant human HDAC1, HDAC2, or a pan-HDAC extract, diluted in Assay Buffer.

-

Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), diluted to 2X final concentration.

-

Test Compound: Serially dilute the butyric acid derivative in Assay Buffer.

-

Developer: Trypsin in a developer buffer containing a potent HDAC inhibitor like Trichostatin A (TSA) to stop the initial reaction.[35]

-

-

Assay Procedure (96-well black plate):

-

Add 25 µL of Assay Buffer to all wells.

-

Add 25 µL of test compound dilutions or vehicle control.

-

Add 25 µL of diluted HDAC enzyme solution to all wells except the "no enzyme" control.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of 2X substrate solution.

-